(E)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene and phenyl rings are planar, aromatic systems, while the other groups add polarity and potential sites for hydrogen bonding. Computational methods, such as density functional theory (DFT), could be used to optimize the structure and calculate various properties .Scientific Research Applications
Fluorescent Derivatization
The compound has been investigated for its potential as a fluorescent derivatising reagent. One study demonstrated that coupling 3-(Naphthalen-1-ylamino)propanoic acid to the amino group of various amino acids resulted in strongly fluorescent derivatives, which could be useful in biological assays due to their strong fluorescence and good quantum yields, particularly when condensed with specific reagents to form blue benzo[a]phenoxazinium conjugates (Frade, Barros, Moura, & Gonçalves, 2007).
Synthesis and Characterization
The synthesis and characterization of derivatives related to the compound have been a topic of interest. For example, N-(Arylcarbamothioyl)cyclohexanecarboxamide derivatives, including one with a naphthalen-1yl substituent, were synthesized and characterized through various analytical techniques. These compounds were examined for their crystal structures, demonstrating the diverse potential of naphthalene-related compounds in molecular synthesis and the importance of structural analysis in understanding their properties (Özer, Arslan, VanDerveer, & Külcü, 2009).
Colorimetric Sensing
A notable application of derivatives of the compound is in the field of colorimetric sensing. A study focused on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives synthesized through direct acylation reactions revealed that these compounds, particularly those containing a 3,5-dinitrophenyl group, exhibited a significant color transition in response to fluoride anions. This behavior suggests their potential use in developing colorimetric sensors for detecting specific anions in solutions, highlighting the utility of such compounds in environmental and analytical chemistry (Younes, Hussein, Shtaiwi, Shahrokhi, Abu Safieh, & Zhao, 2020).
Mechanism of Action
Properties
IUPAC Name |
(E)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O5/c1-2-36-28-17-20(16-23(18-30)29(33)31-25-12-5-6-13-26(25)32(34)35)14-15-27(28)37-19-22-10-7-9-21-8-3-4-11-24(21)22/h3-17H,2,19H2,1H3,(H,31,33)/b23-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSNUGUQZMJXRK-XQNSMLJCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-])OCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-])OCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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